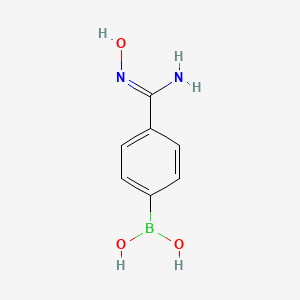
4-(N'-Hydroxycarbamimidoyl)phenylboronic acid
Overview
Description
4-(N’-Hydroxycarbamimidoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C7H9BN2O3 . This compound is known for its unique chemical structure, which includes a boronic acid group and a hydroxycarbamimidoyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-bromophenylboronic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the desired product . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
4-(N’-Hydroxycarbamimidoyl)phenylboronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the boronic acid group can be converted to a boronate ester or other oxidized forms using oxidizing agents such as hydrogen peroxide or sodium periodate . Reduction reactions may involve the conversion of the hydroxycarbamimidoyl group to an amine or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution reactions involving this compound often occur at the phenyl ring or the boronic acid group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(N’-Hydroxycarbamimidoyl)phenylboronic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds, including glycosylated molecules and other boronic acid derivatives. In biology, this compound is employed in the study of protein-carbohydrate interactions and enzyme kinetics. It is also used in the development of novel therapeutic agents and drug delivery systems due to its ability to form stable complexes with biomolecules.
In the field of medicine, 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid is investigated for its potential as an inhibitor of glycosyltransferases, enzymes that play a crucial role in various biological processes. Additionally, it is used in the development of glucose-responsive materials for diabetes management and other biomedical applications.
Mechanism of Action
The mechanism of action of 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of glycosyltransferases. This interaction disrupts the normal function of these enzymes, leading to various biochemical effects.
The hydroxycarbamimidoyl group in this compound also contributes to its mechanism of action by forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions enhance the binding affinity and specificity of the compound for its molecular targets, thereby increasing its efficacy in various applications.
Comparison with Similar Compounds
4-(N’-Hydroxycarbamimidoyl)phenylboronic acid is unique compared to other boronic acid derivatives due to the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical and biological properties to the compound, making it more versatile in various applications.
Similar compounds include phenylboronic acid, 4-carboxyphenylboronic acid, and 4-(N-tert-Butoxycarbonylamino)phenylboronic acid . While these compounds share the boronic acid moiety, they differ in their additional functional groups and overall chemical structure. For example, phenylboronic acid lacks the hydroxycarbamimidoyl group, making it less effective in certain biochemical applications . Similarly, 4-carboxyphenylboronic acid and 4-(N-tert-Butoxycarbonylamino)phenylboronic acid have different functional groups that influence their reactivity and applications .
Properties
IUPAC Name |
[4-(N'-hydroxycarbamimidoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,11-13H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKQMNXFUOIBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=NO)N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-61-7 | |
| Record name | B-[4-[(Hydroxyamino)iminomethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(N'-Hydroxycarbamimidoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


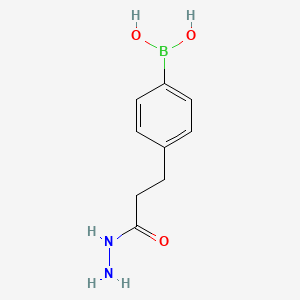
![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)

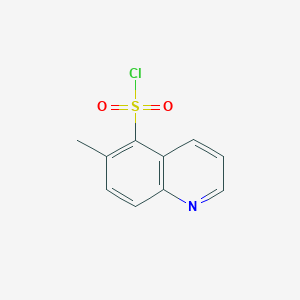
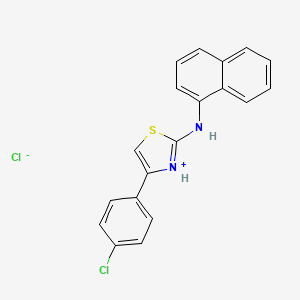
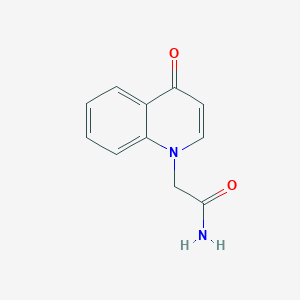
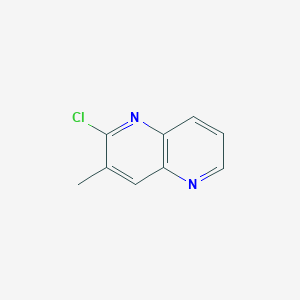
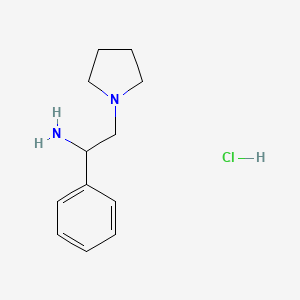
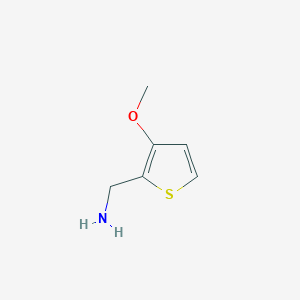
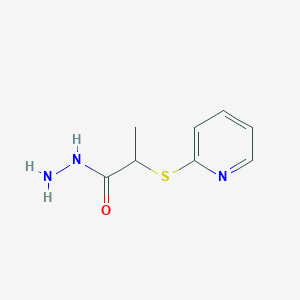
![5-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1418357.png)
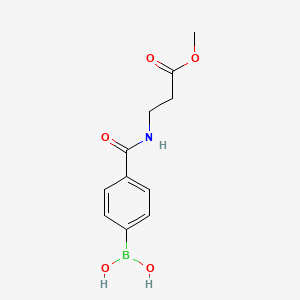
![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)
